REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+].C1OCCOCCOCCOCCOCCOC1.[CH2:29]([O:31][C:32](=[O:48])[CH2:33]P(OCC(F)(F)F)(OCC(F)(F)F)=O)[CH3:30].[S:49]1[CH:53]=[CH:52][C:51]([CH:54]=O)=[CH:50]1>C1COCC1>[CH2:29]([O:31][C:32](=[O:48])[CH:33]=[CH:54][C:51]1[CH:52]=[CH:53][S:49][CH:50]=1)[CH3:30] |f:0.1|
|
Name
|
|
Quantity
|
3.92 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
6.54 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CP(=O)(OCC(F)(F)F)OCC(F)(F)F)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C=O
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 3 hours at −780C after which the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated ammonium chloride (200 mL)
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×250 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with 10% HCl (200 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4 Evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave the crude product that
|
Type
|
CUSTOM
|
Details
|
was purified by silica-gel chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=CC1=CSC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 82.7% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+].C1OCCOCCOCCOCCOCCOC1.[CH2:29]([O:31][C:32](=[O:48])[CH2:33]P(OCC(F)(F)F)(OCC(F)(F)F)=O)[CH3:30].[S:49]1[CH:53]=[CH:52][C:51]([CH:54]=O)=[CH:50]1>C1COCC1>[CH2:29]([O:31][C:32](=[O:48])[CH:33]=[CH:54][C:51]1[CH:52]=[CH:53][S:49][CH:50]=1)[CH3:30] |f:0.1|
|
Name
|
|
Quantity
|
3.92 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
6.54 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CP(=O)(OCC(F)(F)F)OCC(F)(F)F)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C=O
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 3 hours at −780C after which the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated ammonium chloride (200 mL)
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×250 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with 10% HCl (200 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4 Evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave the crude product that
|
Type
|
CUSTOM
|
Details
|
was purified by silica-gel chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=CC1=CSC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 82.7% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |